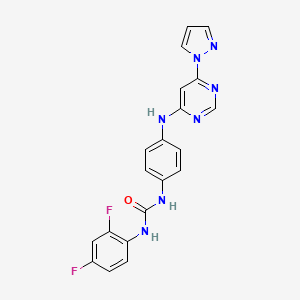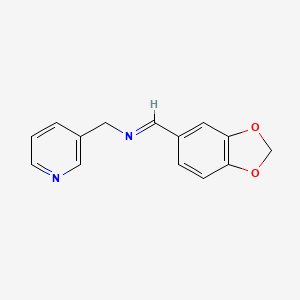
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways play crucial roles in controlling cell proliferation and survival. Disruption of these pathways can lead to uncontrolled cell growth and survival, which are hallmarks of cancer .
Result of Action
The compound’s action results in molecular and cellular effects that include cell cycle arrest and induction of apoptosis . These effects can lead to the death of cancer cells, thereby inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various materials. However, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine. In medicinal chemistry, further studies are needed to investigate the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, further research is needed to explore the properties and potential applications of materials synthesized using 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a building block. In organic electronics, further studies are needed to investigate the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine as a material for the fabrication of organic electronic devices, such as organic light-emitting diodes and organic field-effect transistors.
Conclusion
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, or 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine can be synthesized through a multi-step process and has been studied for its potential applications in medicinal chemistry, materials science, and organic electronics. The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine is not fully understood, but it is believed to interact with specific targets in cells to produce its biological effects. 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of various materials. However, further research is needed to fully understand the potential of 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine in various fields and to explore its future directions.
Synthesis Methods
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethanol with 1,3-benzodioxole-5-carboxaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine, which can be purified through recrystallization.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic electronics, 1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine has been explored as a potential material for the fabrication of organic light-emitting diodes and organic field-effect transistors.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKAVGWFFUYMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

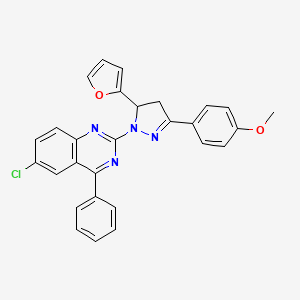
![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
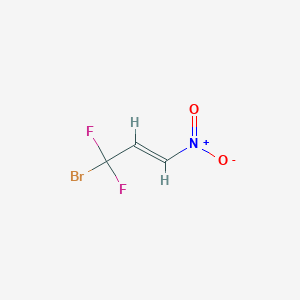
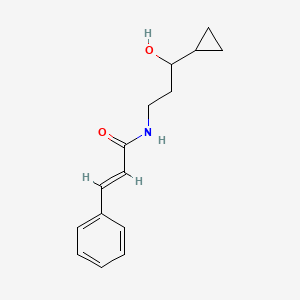

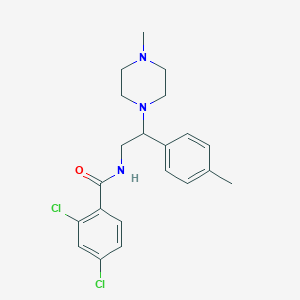
![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
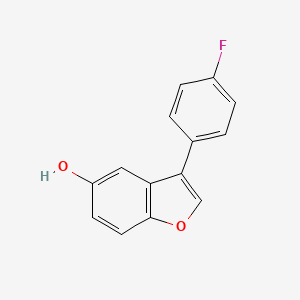
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)
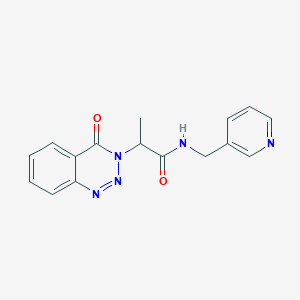

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793947.png)
